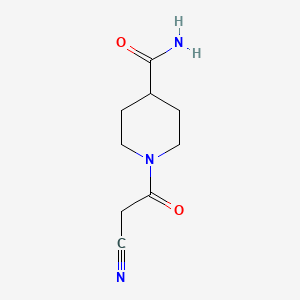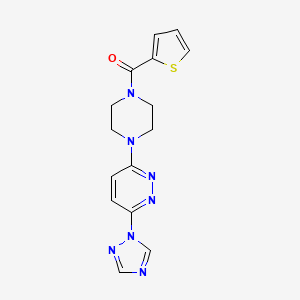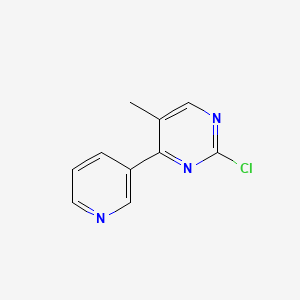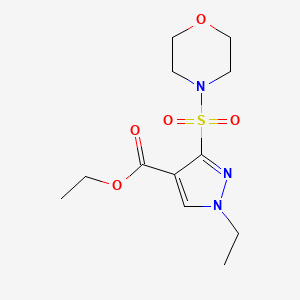![molecular formula C18H13BrN4O4S2 B2692721 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide CAS No. 868974-52-1](/img/structure/B2692721.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound is part of a class of chemicals often used in various scientific and industrial applications. It stands out due to its multifaceted structure which incorporates benzo[d][1,3]dioxol, thiadiazole, and bromobenzamide moieties. The synthesis and functional attributes of this compound have captured the interest of researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. Starting with the preparation of 1,3,4-thiadiazole intermediates, reactions often use reagents such as thiosemicarbazide and carbon disulfide in the presence of bases to form the thiadiazole ring. The subsequent steps involve amide bond formation with 3-bromobenzamide and coupling with benzo[d][1,3]dioxol-5-ylamino through thioether linkage.
Industrial Production Methods
In industrial settings, this synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry methods might be employed to enhance efficiency and yield. Reaction monitoring through spectroscopic methods ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, possibly using agents like lithium aluminum hydride, can alter functional groups within the molecule.
Substitution: : The bromine atom in the 3-bromobenzamide can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: : Various amines or thiols in the presence of catalysts.
Major Products
Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction may yield different amine derivatives or alcohols, while nucleophilic substitution can result in a wide array of substituted benzo[d][1,3]dioxol compounds.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, enabling the creation of more complex molecules for various research purposes.
Biology
In biological research, compounds similar to this one are frequently used in studies related to enzyme inhibition and receptor binding due to their potential bioactivity.
Medicine
Pharmacologically, these compounds could be explored for their anti-inflammatory, antimicrobial, or anticancer properties, given their structural features and reactive sites.
Industry
In industrial applications, this compound could play roles in the development of new materials or as intermediates in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism by which N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide exerts its effects involves interaction with various molecular targets. Its structural motifs allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways. These interactions often occur at the active sites or binding pockets, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can be compared with other thiadiazole and bromobenzamide-containing compounds. It stands out due to the unique combination of these functional groups, enhancing its reactivity and potential bioactivity.
Similar Compounds
5-(2-Benzothiazolyl)-1,3,4-thiadiazole derivatives
3-Bromo-N-(benzo[d][1,3]dioxol-5-yl)benzamide
2-(2-Benzoxazolylthio)-1,3,4-thiadiazole
Each of these compounds shares structural similarities but differs in the functional groups and specific chemical properties, which might affect their applications and mechanisms of action.
So there you have it—a detailed dive into the world of this fascinating compound. What else would you like to explore?
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHJKSHNORWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)
![4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one](/img/structure/B2692643.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)



![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
